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molecular formula C13H22O B8388103 2,3,8a-Trimethyloctahydronaphthalen-1(2H)-one CAS No. 929624-17-9

2,3,8a-Trimethyloctahydronaphthalen-1(2H)-one

Cat. No. B8388103
M. Wt: 194.31 g/mol
InChI Key: DJBOWEOSMSPHCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07704933B2

Procedure details

2,3,8a-trimethyl-3,4,4a,5,8,8a-hexahydro-1(2H)-naphthalenone (10 g, 52 mmol) was hydrogenated, at room temperature and atmospheric pressure, in ethyl acetate (100 ml) in presence of 5% Pd—C (1.0 g). The crude product was purified by bulb-to-bulb distillation (78° C./0.035 mbar) to give desired compound (9.88 g, 51 mmol, 98%) as a 3:2 mixture of diastereoisomers.
Name
2,3,8a-trimethyl-3,4,4a,5,8,8a-hexahydro-1(2H)-naphthalenone
Quantity
10 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step Two
Quantity
1 g
Type
catalyst
Reaction Step Three
Yield
98%

Identifiers

REACTION_CXSMILES
[CH3:1][CH:2]1[CH:11]([CH3:12])[CH2:10][CH:9]2[C:4]([CH3:13])([CH2:5][CH:6]=[CH:7][CH2:8]2)[C:3]1=[O:14]>C(OCC)(=O)C.[Pd]>[CH3:1][CH:2]1[CH:11]([CH3:12])[CH2:10][CH:9]2[C:4]([CH3:13])([CH2:5][CH2:6][CH2:7][CH2:8]2)[C:3]1=[O:14]

Inputs

Step One
Name
2,3,8a-trimethyl-3,4,4a,5,8,8a-hexahydro-1(2H)-naphthalenone
Quantity
10 g
Type
reactant
Smiles
CC1C(C2(CC=CCC2CC1C)C)=O
Step Two
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)(=O)OCC
Step Three
Name
Quantity
1 g
Type
catalyst
Smiles
[Pd]

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
was hydrogenated, at room temperature
DISTILLATION
Type
DISTILLATION
Details
The crude product was purified by bulb-to-bulb distillation (78° C./0.035 mbar)

Outcomes

Product
Name
Type
product
Smiles
CC1C(C2(CCCCC2CC1C)C)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 51 mmol
AMOUNT: MASS 9.88 g
YIELD: PERCENTYIELD 98%
YIELD: CALCULATEDPERCENTYIELD 98.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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